5-methyl-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
5-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C7H7N3. . This compound features a pyrazole ring fused to a pyridine ring, with a methyl group attached to the pyrazole ring.
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a related class of compounds, have been shown to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
It’s worth noting that pyrazolo[3,4-b]pyridines can act as bioisosteres of adenine and retain the main interactions of atp at the kinase domain . This suggests that 5-methyl-1H-pyrazolo[3,4-c]pyridine might interact with its targets in a similar manner.
Result of Action
Related compounds have shown cytotoxic activities against various cancer cell lines , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or alkyl groups at specific positions on the pyrazolopyridine ring .
Scientific Research Applications
5-Methyl-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1H-pyrazolo[3,4-c]pyridine
- 7-Methyl-1H-pyrazolo[4,3-c]pyridine
- Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Uniqueness
5-Methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic properties and binding affinities to molecular targets, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
5-methyl-1H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6-3-9-10-7(6)4-8-5/h2-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMNOLUZNGMBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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